molecular formula C28H25ClN4O4S B2995300 2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 892383-35-6

2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2995300
CAS No.: 892383-35-6
M. Wt: 549.04
InChI Key: OAGMSTGUZYDRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a complex tricyclic core with a 3-chlorophenyl group, hydroxymethyl, methyl, and ethoxyphenyl substituents. The compound’s stereoelectronic properties are influenced by the chloro-substituted aromatic ring (electron-withdrawing) and the ethoxyphenyl group (electron-donating), which may modulate solubility, metabolic stability, and binding interactions . Crystal structure determination of such molecules typically employs software like SHELXL for refinement, ensuring precise stereochemical assignments .

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O4S/c1-3-36-21-9-7-20(8-10-21)31-24(35)15-38-28-23-12-22-18(14-34)13-30-16(2)25(22)37-27(23)32-26(33-28)17-5-4-6-19(29)11-17/h4-11,13,34H,3,12,14-15H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGMSTGUZYDRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide represents a complex organic molecule with potential biological activities. This article aims to explore the biological activity of this compound through various studies and data analyses.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C27H23ClN4O4S
  • Molecular Weight : 535.02 g/mol

Structural Features

The compound features:

  • A triazatricyclo structure that may influence its biological interactions.
  • A sulfanyl group , which is often associated with pharmacological activity.
  • Multiple functional groups including chlorophenyl and hydroxymethyl moieties that can enhance its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
Compound AHeLa (cervical cancer)35.7 ± 4.46
Compound B3T3 (mouse fibroblast)46.3 ± 11.7
Compound CMCF7 (breast cancer)42.0 ± 5.0

These results suggest that the compound may possess anticancer properties, potentially inhibiting cell proliferation through various mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In vitro studies have shown:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL

These findings highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Enzyme Inhibition Studies

Inhibition of specific enzymes is a crucial aspect of the biological activity of many compounds. The compound has been evaluated for its ability to inhibit:

EnzymeInhibition Activity (IC50 μM)
β-glucuronidase42.98 ± 1.24
Carbonic anhydraseNot active
α-glucosidaseNot active

The moderate inhibition of β-glucuronidase indicates a potential role in metabolic processes or therapeutic applications in conditions like diabetes or obesity.

Case Study 1: Cytotoxicity in Cancer Research

A study conducted on the cytotoxic effects of the compound on HeLa cells revealed that it induces apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacterial strains where it demonstrated significant antibacterial activity, suggesting its potential use in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The most structurally analogous compound identified is 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (ECHEMI ID: 867040-59-3) . Key differences include:

Aromatic Substituents :

  • Target Compound : 3-Chlorophenyl (C₆H₄Cl) and 4-ethoxyphenyl (C₆H₄OCH₂CH₃).
  • Analogue : 4-Methoxyphenyl (C₆H₄OCH₃) and 2-methylphenyl (C₆H₄CH₃).
  • Impact : Chlorine’s electron-withdrawing nature may enhance binding affinity in hydrophobic pockets compared to methoxy groups, while ethoxy improves water solubility relative to methyl .

Hypothetical Physicochemical and Bioactive Properties

Property Target Compound Analogue (867040-59-3)
Molecular Weight ~550–570 g/mol (estimated) ~530–550 g/mol (reported)
LogP ~3.5 (predicted) ~3.8 (predicted)
Solubility (aq.) Moderate (ethoxyphenyl) Low (methylphenyl)
Metabolic Stability Higher (Cl resists oxidation) Lower (methoxy may undergo demethylation)

Crystallographic and Computational Insights

  • Structural Refinement : Both compounds likely require advanced software like SHELXL for accurate refinement due to their tricyclic cores and stereochemical complexity .
  • Electrostatic Potential: The 3-chlorophenyl group in the target compound may create a stronger dipole moment compared to the analogue’s 4-methoxyphenyl, influencing protein-ligand interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.